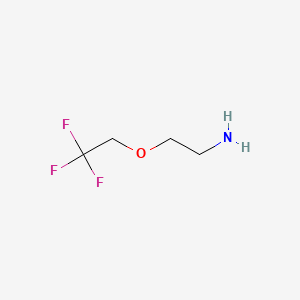

2-(2,2,2-Trifluoroethoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKUXHKKBUXJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105939-65-9 | |

| Record name | 105939-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine

- Structure: Incorporates a phenoxy group (–OPh) linked to the ethanamine via an ether bond. The trifluoroethoxy group is at the ortho position of the benzene ring.

- Molecular Formula: C₁₀H₁₂F₃NO₂; Molecular Weight: 235.2 g/mol .

- Pharmacological Role: Key intermediate for Silodosin, targeting α1-adrenoceptors with high selectivity .

- Physical Properties : Melting point: 58–60°C; Boiling point: 264°C .

- Key Difference: The phenoxy group introduces aromaticity, enhancing interactions with hydrophobic receptor pockets compared to non-aromatic analogs.

N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (Compound 29)

- Structure : Features a trifluoromethoxy (–OCF₃) group on a phenyl ring, with a piperidine-substituted ethanamine chain.

- Molecular Formula : C₁₇H₂₇Cl₂F₃N₂O; Molecular Weight : 437.31 g/mol .

- Pharmacological Role : High-affinity σ1 receptor ligand (Ki = 3.2 nM) with anticonvulsant properties in murine models .

- Key Difference: The piperidine moiety and trifluoromethoxy group enhance σ-receptor binding but reduce selectivity for adrenoceptors compared to 2-(2,2,2-trifluoroethoxy)ethanamine derivatives.

1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine

- Structure : Trifluoroethoxy group at the para position of a phenyl ring, directly attached to a primary amine via an ethyl chain.

- Molecular Formula: C₁₀H₁₂F₃NO; Molecular Weight: 219.21 g/mol .

- Key Difference : Direct attachment of the amine to the aromatic ring may increase rigidity, altering binding kinetics compared to ether-linked analogs.

2-[3,5-Dimethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

- Structure : Trifluoroethoxy and two methoxy groups on a benzene ring, with an ethanamine side chain.

- Molecular Formula: C₁₂H₁₆F₃NO₃; Molecular Weight: 279.26 g/mol .

25E-NBOMe [2-(4-Ethyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine]

- Structure : Phenethylamine backbone with methoxybenzyl and ethyl-dimethoxyphenyl substituents.

- Pharmacological Role: Hallucinogenic activity via serotonin 5-HT₂A receptor agonism .

- Key Difference: Substitution pattern and N-benzylation confer hallucinogenic properties, contrasting with the therapeutic focus of trifluoroethoxy ethanamines.

Structural and Functional Trends

Impact of Trifluoroethoxy (–OCH₂CF₃) Group

Role of Aromatic Substituents

- Phenyl vs. Non-Aromatic: Aromatic systems (e.g., phenoxy in Silodosin intermediates) improve receptor affinity through π-π stacking, while aliphatic chains prioritize flexibility .

Amine Positioning

- Primary vs. Secondary Amines : Primary amines (e.g., this compound) exhibit higher reactivity in forming salts, whereas secondary amines (e.g., Compound 29) may enhance receptor binding through steric effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,2,2-Trifluoroethoxy)ethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A novel synthetic route employs 2-nitrochlorobenzene as the starting material, proceeding through O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. Key steps include the trifluoroethoxy group introduction via etherification, where reaction temperature (optimized at 60–80°C) and stoichiometric ratios of trifluoroethanol to phenolic intermediates critically impact yield (up to 75% reported). Purification via vacuum distillation or column chromatography is recommended to isolate the amine product .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The trifluoroethoxy group (-OCH₂CF₃) enhances electronegativity and lipophilicity, as evidenced by logP values (experimentally determined via HPLC). This group stabilizes intermediates in substitution reactions by reducing electron density on the adjacent oxygen, favoring nucleophilic attacks. Comparative studies with methoxy or ethoxy analogs show increased thermal stability (TGA analysis) and resistance to oxidative degradation .

Advanced Research Questions

Q. What methodologies are used to study the compound’s interactions with α1-adrenoceptors in pharmacological research?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-prazosin) and functional assays (e.g., isolated tissue preparations like rat vas deferens) are standard. For this compound derivatives, competitive binding curves and Schild regression analysis quantify antagonist potency (pA₂ values). Molecular docking simulations further predict binding modes to receptor subtypes (e.g., α1A vs. α1B), leveraging the trifluoroethoxy group’s hydrophobic interactions with transmembrane domains .

Q. How do structural modifications (e.g., substituent position) affect binding affinity and selectivity in receptor studies?

- Methodological Answer : Positional isomerism significantly alters activity. For example, this compound derivatives with the trifluoroethoxy group at the ortho position exhibit higher α1A-adrenoceptor selectivity (IC₅₀ = 12 nM) compared to para-substituted analogs (IC₅₀ = 45 nM). Structure-activity relationship (SAR) studies using Hammett constants correlate electronic effects with receptor subtype preference. Computational QSAR models further validate these trends .

Q. What strategies address challenges in purifying this compound due to volatility or instability?

- Methodological Answer : To mitigate volatility, low-temperature vacuum distillation (<50°C) or salt formation (e.g., hydrochloride salts via HCl gas bubbling in anhydrous ether) stabilizes the free amine. For lab-scale purification, flash chromatography with silica gel and a hexane/ethyl acetate gradient (3:1 to 1:2) achieves >95% purity. Stability studies under nitrogen atmosphere and storage at -20°C in amber vials prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.